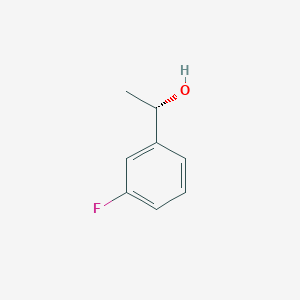

(S)-1-(3-Fluorophenyl)ethanol

Descripción

Significance of Stereochemistry in Synthetic Chemistry and Medicinal Chemistry

Stereochemistry, the three-dimensional arrangement of atoms within molecules, is a cornerstone of chemical and life sciences. imedpub.com In both synthetic and medicinal chemistry, the spatial orientation of atoms can dramatically influence a molecule's properties and interactions. imedpub.commhmedical.com Many biologically active molecules, including drugs, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.govnih.gov

The significance of stereochemistry is particularly profound in pharmacology. The enzymes, receptors, and other biological targets within the body are themselves chiral, leading to stereospecific interactions with drug molecules. mhmedical.comnih.gov Consequently, the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. nih.gov A tragic historical example is the thalidomide (B1683933) disaster, where one enantiomer was effective against morning sickness while the other was found to cause severe birth defects. imedpub.com

Therefore, the ability to selectively synthesize a single enantiomer of a chiral compound is of paramount importance. This practice, known as asymmetric synthesis, allows for the production of drugs with improved therapeutic indices, greater selectivity for their biological targets, and potentially simpler pharmacokinetic profiles. nih.gov

Importance of Fluorine in Pharmaceutical and Agrochemical Compounds

The introduction of fluorine into organic molecules has become a powerful strategy in the design of pharmaceuticals and agrochemicals. chimia.chresearchgate.netwikipedia.org The unique properties of the fluorine atom can significantly enhance the biological activity and physicochemical characteristics of a parent compound. chimia.chresearchgate.net An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org

The strategic incorporation of fluorine can lead to several beneficial effects:

Increased Potency: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with biological targets. nih.gov

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. wikipedia.org Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. chimia.chresearchgate.netyoutube.com

Improved Bioavailability: The lipophilicity of a molecule, a key factor in its ability to cross cell membranes, can be fine-tuned by the introduction of fluorine or fluorine-containing groups like trifluoromethyl (CF3). nih.govyoutube.com

The impact of fluorine is also significant in the agrochemical industry, where more than half of all agricultural chemicals contain carbon-fluorine bonds. wikipedia.orgnih.gov Fluorinated compounds are used as herbicides, insecticides, and fungicides, often exhibiting enhanced efficacy and selectivity. nih.govyoutube.com

Table 1: Impact of Fluorination on Compound Properties

| Property | Effect of Fluorine Introduction | Reference |

|---|---|---|

| Biological Potency | Can increase due to altered electronic interactions and binding affinity. | chimia.chresearchgate.netnih.gov |

| Metabolic Stability | Often enhanced by blocking sites of metabolic oxidation. | chimia.chresearchgate.netyoutube.com |

| Lipophilicity | Can be increased, affecting membrane permeability and bioavailability. | nih.govyoutube.com |

| Binding Affinity | Can be improved through altered hydrogen-bonding, ionic interactions, and van der Waals forces. | nih.gov |

Overview of (S)-1-(3-Fluorophenyl)ethanol as a Model Chiral Fluorinated Alcohol for Research

This compound is a prime example of a chiral fluorinated alcohol that serves as a valuable building block in organic synthesis. takasago.comcphi-online.com This compound neatly embodies the two key features discussed above: a stereogenic center at the alcohol-bearing carbon and a fluorine atom on the aromatic ring. It is a colorless to pale yellow liquid, soluble in organic solvents. guidechem.com

Its structure makes it an important intermediate in the synthesis of more complex chiral molecules, particularly for the pharmaceutical industry. guidechem.commyskinrecipes.com The chiral alcohol moiety allows for a variety of subsequent chemical transformations, while the fluorophenyl group can impart the beneficial properties associated with fluorination to the final target molecule. myskinrecipes.com Research applications include its use as a starting material for the synthesis of novel organic compounds and in studies investigating the effects of fluorinated aromatic compounds on drug efficacy. guidechem.commyskinrecipes.com Specifically, it has been utilized as an intermediate in the development of active pharmaceutical ingredients (APIs) targeting the central nervous system. myskinrecipes.com

Table 2: Chemical Properties of 1-(3-Fluorophenyl)ethanol (B1295094)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 402-63-1 | guidechem.comnih.gov |

| Molecular Formula | C₈H₉FO | guidechem.comnih.gov |

| Molecular Weight | 140.15 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | guidechem.com |

| Boiling Point | 187-189°C | guidechem.com |

The specific (S)-enantiomer is crucial for constructing stereochemically pure target molecules, making it a key component in asymmetric synthesis. cphi-online.com Its utility as a chiral building block is highlighted by its commercial availability as a specific enantiomer from suppliers of fine chemicals for pharmaceutical and research purposes. takasago.comcphi-online.com

Structure

3D Structure

Propiedades

IUPAC Name |

(1S)-1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESOPGLEIJQAEF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287056 | |

| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126534-32-5 | |

| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(3-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 1 3 Fluorophenyl Ethanol

Asymmetric Catalytic Reduction Strategies

The most prominent and effective methods for synthesizing (S)-1-(3-Fluorophenyl)ethanol involve the asymmetric catalytic reduction of 3'-fluoroacetophenone (B146931). These strategies are broadly categorized into enantioselective hydrogenation and asymmetric transfer hydrogenation, each employing distinct catalyst systems to achieve high enantioselectivity.

Enantioselective Hydrogenation of 3'-Fluoroacetophenone

Enantioselective hydrogenation utilizes molecular hydrogen as the reductant in the presence of a chiral catalyst. This approach can be further divided into homogeneous and heterogeneous catalysis, depending on the phase of the catalyst relative to the substrate and reaction medium.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high catalyst activity and selectivity due to the well-defined nature of the catalytic species. The asymmetric hydrogenation of heteroarenes using homogeneous catalysts is a significant area of research for producing enantioenriched saturated heterocycles. nih.gov The development of efficient catalyst systems that operate under mild conditions is crucial for the stereoselective hydrogenation of a wide array of substrates. nih.gov

| Catalyst System | Ligand | Solvent | Temp (°C) | Pressure (atm) | Conversion (%) | ee (%) |

| RuBr₂(S,S)-xylskewphos | (S,S)-XylSkewPhos | 2-Propanol | 40 | 10 | 100 | 98.5 (S) |

Table 1: Performance of a Homogeneous Ruthenium Catalyst in the Enantioselective Hydrogenation of 3'-Fluoroacetophenone.

One notable example involves a ruthenium-based catalyst, RuBr₂(S,S)-xylskewphos, in the presence of potassium tert-butoxide. chemicalbook.com This system, when used for the hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone (B32307) in 2-propanol at 40°C and 10 atm of hydrogen pressure, resulted in a 100% yield of the corresponding (S)-alcohol with an impressive optical purity of 98.5% ee. chemicalbook.com While this specific substrate is a close analogue, the high efficiency and enantioselectivity suggest its potential applicability to 3'-fluoroacetophenone.

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. This offers practical advantages such as easy separation and recycling of the catalyst. The enantioselective hydrogenation of activated ketones over chirally modified platinum has been extensively studied. researchgate.net

Research on the selective hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297) over rhodium catalysts supported on either carbon (Rh/C) or alumina (B75360) (Rh/Al₂O₃) has highlighted the significant influence of the solvent on the reaction rate. rsc.org For Rh/C, the conversion correlates with the hydrogen-bond-donation capability of the solvent, whereas for Rh/Al₂O₃, it is related to the hydrogen-bond-acceptance capacity. rsc.org Water has been identified as a highly effective solvent for both catalyst types. rsc.org

A study on the asymmetric hydrogenation of acetophenone using RuCl₂(TPP)₃ supported on chiral amine-modified hydroxyapatite (B223615) (HAP) demonstrated high conversion (99.9%) and good enantioselectivity (77.8% ee) under optimized conditions. pku.edu.cn This highlights the potential of supported metal complexes in heterogeneous asymmetric hydrogenation.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful alternative to enantioselective hydrogenation, utilizing a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, instead of molecular hydrogen. This method often proceeds under milder conditions and does not require high-pressure equipment.

Ruthenium complexes are highly effective catalysts for ATH. Bifunctional oxo-tethered ruthenium(II) catalysts have shown excellent performance in the asymmetric transfer hydrogenation of various ketones. tulane.edunih.gov These catalysts can operate under neutral conditions without the need for cocatalysts, yielding chiral secondary alcohols with high enantioselectivity. nih.gov The screening of ruthenium complexes with different nitrogen donor ligands for the transfer hydrogenation of acetophenone has identified catalysts bearing N-H functionality as being particularly active. worktribe.com

A practical method for the asymmetric transfer hydrogenation of α-substituted ketones was developed using oxo-tethered N-sulfonyldiamine-ruthenium complexes with a formic acid/triethylamine mixture as the hydrogen source. tulane.edu This system demonstrated tolerance for a range of functional groups and maintained high selectivity even at low catalyst loadings. tulane.edu

| Catalyst System | Ligand | Hydrogen Donor | Conversion (%) | ee (%) |

| Oxo-tethered Ru(II) amido complex | (R,R)-TsDPEN derivative | Isopropanol | High | High |

| Oxo-tethered Ru(II) N-sulfonyldiamine | N-Sulfonyldiamine | HCOOH/Et₃N | >99 | High |

Table 2: Performance of Ruthenium-based Catalysts in Asymmetric Transfer Hydrogenation.

Rhodium-based catalysts are also widely employed in asymmetric transfer hydrogenation. A notable application is the rhodium-catalyzed ATH for the dynamic kinetic resolution of 3-benzylidene-chromanones, which successfully reduced both C=C and C=O bonds to form two stereocenters with high diastereo- and enantioselectivities. nih.gov This was achieved using a low catalyst loading and a formic acid/DABCO mixture as the hydrogen source. nih.gov

The development of novel chiral monodentate phosphorus ligands, such as SIPHOS, has led to rhodium complexes that effectively catalyze the hydrogenation of various functionalized olefins with excellent enantioselectivities. nih.gov While primarily demonstrated for olefins, the principles of ligand design can be extended to ketone reductions.

Organocatalytic Reductions

Organocatalysis offers a metal-free alternative for the asymmetric reduction of ketones. Chiral small organic molecules are used to catalyze the transfer of a hydride from a stoichiometric reductant to the ketone.

One of the most well-established methods is the Corey-Bakshi-Shibata (CBS) reduction. nrochemistry.comalfa-chemistry.comnih.govorganic-chemistry.orgwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of a wide range of ketones with a borane (B79455) source, such as BH₃·THF or catecholborane. nrochemistry.comalfa-chemistry.comwikipedia.org The catalyst, derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the hydride delivery to one face of the ketone. For the synthesis of this compound, the use of an (R)-oxazaborolidine catalyst would be the appropriate choice. The reaction typically proceeds with high enantioselectivity.

Chiral phosphoric acids (CPAs) have also emerged as powerful organocatalysts for asymmetric transfer hydrogenation reactions. nih.govnih.gov In combination with a hydrogen source like Hantzsch esters, CPAs can effectively catalyze the reduction of C=O bonds. nih.gov The Brønsted acidic site of the CPA activates the ketone, while the chiral backbone controls the stereochemical outcome of the hydride transfer.

Table 2: Representative Organocatalytic Reductions of Ketones

| Catalytic System | Reductant | Substrate Type | Typical Enantioselectivity | Reference |

| Chiral Oxazaborolidine (CBS) | Borane (e.g., BH₃·THF) | Aromatic Ketones | High (often >90% ee) | alfa-chemistry.comorganic-chemistry.org |

| Chiral Phosphoric Acid (CPA) | Hantzsch Ester | Aromatic Ketones | Good to Excellent | nih.govnih.gov |

Biocatalytic Reductions (e.g., Ketoreductases, Alcohol Dehydrogenases)

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign route to chiral alcohols. These enzymes often exhibit exquisite enantio- and regioselectivity under mild reaction conditions.

The successful application of biocatalysis often begins with the screening of a diverse panel of KREDs to identify an enzyme with high activity and selectivity for the target substrate, 3'-fluoroacetophenone. If a suitable wild-type enzyme is not found, protein engineering techniques, such as directed evolution or site-directed mutagenesis, can be employed to enhance the enzyme's properties. For example, engineering the catalytic pocket of a carbonyl reductase has been shown to improve the reduction of halogenated acetophenones, yielding the corresponding (S)-alcohols with high enantioselectivity (99% ee). nih.gov The synthesis of the structurally related (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol (B145695), an intermediate for anticancer drugs, has been successfully achieved using engineered ketoreductases. nih.gov

For practical and economic reasons, biocatalytic reductions are often performed using whole microbial cells (e.g., E. coli or baker's yeast) that overexpress the desired ketoreductase. This approach obviates the need for enzyme purification. The whole-cell system also contains the necessary machinery for cofactor regeneration (e.g., NAD(P)H), which is essential for the catalytic cycle of the reductase. A common strategy involves using a co-substrate, such as isopropanol or glucose, to drive the regeneration of the cofactor. Patents describe methods for preparing chiral alcohols like (S)-1-(2-chlorophenyl) ethanol using ketoreductase-containing cells, achieving high substrate conversion (>99%) and excellent enantiomeric excess (>99.5% ee). nih.gov This methodology is directly translatable to the production of this compound.

Table 3: Biocatalytic Reduction of Prochiral Ketones

| Enzyme/System | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |

| Engineered Carbonyl Reductase (whole cell) | Halogenated Acetophenones | (S)-Alcohols | 85-99% | 99% | nih.gov |

| Ketoreductase (whole cell) | o-Chloroacetophenone | (S)-1-(2-chlorophenyl)ethanol | >99% | >99.5% | nih.gov |

Chiral Auxiliary-Mediated Syntheses

In this strategy, the prochiral ketone is reacted with a chiral auxiliary to form a diastereomeric intermediate. A subsequent diastereoselective reduction of the carbonyl group, controlled by the stereochemistry of the auxiliary, is then performed. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched alcohol.

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. nih.govwikipedia.orgnumberanalytics.comyoutube.comresearchgate.net For the synthesis of a chiral alcohol, the substrate would typically be an α-keto acid derivative attached to the chiral auxiliary. The reduction of the ketone can then be carried out using a standard reducing agent, with the stereochemical outcome dictated by the steric and electronic properties of the auxiliary. While this method is powerful, it is less direct than catalytic asymmetric reduction as it involves additional steps for the attachment and removal of the auxiliary.

Resolution Techniques for Racemic 1-(3-Fluorophenyl)ethanol (B1295094)

Resolution involves the separation of a racemic mixture of 1-(3-fluorophenyl)ethanol into its individual enantiomers. This can be achieved through various methods, including enzymatic kinetic resolution and dynamic kinetic resolution.

Enzymatic kinetic resolution utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. numberanalytics.com For example, Candida antarctica lipase B (Novozyme 435) is frequently used to catalyze the acetylation of the (R)-enantiomer of a secondary alcohol, allowing for the isolation of the unreacted (S)-enantiomer with high optical purity. alfa-chemistry.com The efficiency of the resolution is determined by the enantioselectivity of the enzyme.

Dynamic kinetic resolution (DKR) is a more advanced technique that combines the enzymatic kinetic resolution of the alcohol with in-situ racemization of the slower-reacting enantiomer. alfa-chemistry.com This allows for a theoretical yield of 100% for the desired enantiomerically pure product. A common approach involves using a lipase for the resolution and a ruthenium-based catalyst for the racemization of the unreacted alcohol. alfa-chemistry.com This has been successfully applied to a variety of secondary alcohols. The dynamic kinetic resolution of the related (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a key step in the synthesis of the drug Crizotinib, highlighting the industrial relevance of this methodology. rsc.org

Table 4: Resolution of Racemic Alcohols

| Method | Catalyst/Enzyme | Racemization Catalyst | Product | Theoretical Yield | Reference |

| Enzymatic Kinetic Resolution | Lipase (e.g., Novozyme 435) | None | Enantiomerically enriched alcohol and ester | 50% | alfa-chemistry.comnumberanalytics.com |

| Dynamic Kinetic Resolution | Lipase (e.g., Novozyme 435) | Ru-based catalyst | Single enantiomer of the ester | 100% | alfa-chemistry.comrsc.org |

Kinetic Resolution

Kinetic resolution is a cornerstone in the preparation of chiral molecules. wikipedia.org This method leverages the different reaction kinetics of two enantiomers in a racemic mixture when exposed to a chiral environment, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org

Enzymatic kinetic resolution stands out for its high enantioselectivity and mild reaction conditions. Lipases are the most frequently used enzymes for this purpose, catalyzing the enantioselective acylation of one enantiomer in the racemic alcohol mixture. scielo.br

Lipases, such as those from Candida antarctica (CALB) and Pseudomonas cepacia, have demonstrated high efficacy in the kinetic resolution of secondary alcohols. nih.govmdpi.com For instance, the kinetic resolution of racemic 1-phenylethanol, a structural analog of 1-(3-fluorophenyl)ethanol, using Candida antarctica lipase B (Novozym 435) and vinyl acetate (B1210297) as the acyl donor, has been extensively studied. nih.govacs.org This reaction typically results in the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric excess. nih.gov The choice of the acyl donor is crucial; vinyl acetate is often preferred as it leads to an irreversible reaction. nih.gov

Research has shown that various lipases exhibit different selectivities and efficiencies. For example, in the resolution of trans-flavan-4-ols, Lipase AK from Pseudomonas fluorescens was found to be highly effective. mdpi.com The screening of different hydrolases is a common practice to identify the most suitable enzyme for a specific substrate. mdpi.com

Table 1: Lipases Used in the Kinetic Resolution of Secondary Alcohols

| Lipase Source | Common Abbreviation |

|---|---|

| Candida antarctica lipase B | CALB, Novozym 435 |

| Pseudomonas cepacia lipase | PSL |

| Pseudomonas fluorescens lipase | Lipase AK |

| Rhizomucor miehei lipase | RML |

While enzymatic methods are prevalent, non-enzymatic kinetic resolution offers a valuable alternative, providing access to both enantiomers of the catalyst and avoiding the limitations of enzyme availability. nih.gov This approach often employs chiral catalysts, such as those based on transition metals or organic molecules. nih.govresearchgate.net

Amidine-based catalysts (ABCs) have emerged as a potent class of non-enzymatic catalysts for the kinetic resolution of secondary alcohols, including benzylic alcohols. nih.gov These organocatalysts have shown good to excellent enantioselectivity. nih.gov Another notable class of catalysts includes planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP), which have demonstrated significant success in the acylation of secondary alcohols. acs.org

Ruthenium-based catalysts have also been effectively used in the oxidative kinetic resolution of racemic secondary alcohols. nih.gov For example, a complex of ruthenium with a chiral ferrocenyloxazolinylphosphine ligand can efficiently oxidize one enantiomer of a secondary alcohol, leaving the other enantiomer in high enantiomeric excess. nih.gov Furthermore, ruthenium catalysts can be combined with enzymatic resolutions in a process called dynamic kinetic resolution (DKR). In DKR, the less reactive enantiomer is racemized in situ by the ruthenium catalyst, allowing for a theoretical yield of 100% for the desired enantiomer. nih.govnih.gov

Table 2: Examples of Non-Enzymatic Catalysts for Kinetic Resolution

| Catalyst Type | Example | Application |

|---|---|---|

| Amidine-Based Catalyst | CF3-PIP 1 | Kinetic resolution of benzylic alcohols |

| Planar-Chiral DMAP Analogue | Iron complex 2b | Kinetic resolution of secondary alcohols |

Crystallization-Based Resolution

Crystallization-based methods provide another avenue for the separation of enantiomers. One common technique is diastereomeric crystallization, where the racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. researchgate.net These diastereomers, having different physical properties, can then be separated by crystallization. researchgate.net

Another method is preferential crystallization, where one enantiomer of a racemic compound crystallizes from a supersaturated solution, leaving the other enantiomer in the mother liquor. This process is particularly effective for conglomerates, which are mechanical mixtures of crystals of the two enantiomers. While less common, this technique can be highly efficient when applicable.

For fluorinated compounds, crystallization can be used for enantiomeric enrichment. For instance, the two-fold crystallization of a piperidine (B6355638) derivative enriched in one enantiomer led to the crystallization of the racemate, while the mother liquor became highly enriched in the desired enantiomer. nih.gov This indicates that the racemate forms a racemic compound, which has different solubility properties than the pure enantiomers. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, and pressure is crucial for maximizing the yield and enantiomeric excess of the desired product.

Temperature and Pressure Effects

Temperature is a key parameter in optimizing reaction rates and selectivity. In enzymatic resolutions, there is typically an optimal temperature at which the enzyme exhibits maximum activity and stability. For the Novozyme 435 catalyzed resolution of 1-phenylethanol, the reaction time to reach high enantiomeric excess was significantly shorter at optimal temperatures. nih.gov However, excessively high temperatures can lead to enzyme denaturation and loss of activity.

In the asymmetric synthesis of fluorinated amino acids, lowering the temperature from room temperature to 0 °C led to an increase in the yield of the desired product. beilstein-journals.orgnih.gov Similarly, for the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, the optimal temperature was found to be 30 °C, with a decrease in yield at higher temperatures. nih.gov

Pressure is less commonly a primary optimization parameter for these types of reactions unless gaseous reagents are involved or in specific applications like supercritical fluid chromatography. However, in hydrogenations using fluorinated alcohols as solvents, lower pressures (around 50 bar) were found to be optimal for the hydrogenation of carbon dioxide. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(3-Fluorophenyl)ethanol |

| 1-phenylethanol |

| Vinyl acetate |

| trans-flavan-4-ols |

| 4-(dimethylamino)pyridine (DMAP) |

| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) |

| trifluoroethanol (TFE) |

| Acetonitrile |

| Dimethylformamide (DMF) |

| Hexane |

| (R)-1-[3-(trifluoromethyl)phenyl]ethanol |

Stereochemical Analysis and Enantiopurity Determination of S 1 3 Fluorophenyl Ethanol

Chiral Chromatographic Methods

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This is achieved by using a chiral stationary phase (CSP) or a chiral additive to the mobile phase, which creates a transient diastereomeric interaction with the enantiomers, leading to different retention times. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the enantiomeric excess (% ee) of (S)-1-(3-Fluorophenyl)ethanol. The technique relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. mdpi.comchromatographyonline.com For the analysis of 1-(3-Fluorophenyl)ethanol (B1295094), specific methods have been developed. One documented method employs a Chiralcel OB-H column, which is a cellulose-based CSP. The separation is achieved using a normal-phase mobile system. rsc.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: HPLC Conditions for Enantiomeric Purity of this compound

| Parameter | Condition | Reference |

| Column | Chiralcel OB-H | rsc.org |

| Mobile Phase | Hexane: Isopropanol (B130326) (90:10) | rsc.org |

| Flow Rate | 0.6 mL/min | rsc.org |

| Detection | UV at 210 nm | rsc.org |

| Temperature | 25°C | rsc.org |

| Retention Time (S)-enantiomer | 8.9 min | rsc.org |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds like 1-(3-Fluorophenyl)ethanol. In chiral GC, the capillary column is coated with a chiral stationary phase, often a derivative of cyclodextrin (B1172386). gcms.cz These cyclodextrin-based phases, such as permethylated beta-cyclodextrin, create chiral cavities into which the enantiomers can include, leading to separation based on the stability of the transient diastereomeric complexes formed. gcms.czsigmaaldrich.com

While a specific application for this compound is not detailed in the provided results, columns like the Rt-βDEXsa, which are effective for separating the enantiomers of structurally similar compounds like 1-phenylethanol (B42297) and carvone, would be suitable candidates. gcms.cz The separation efficiency in chiral GC is highly dependent on factors such as the column temperature, carrier gas flow rate, and the specific cyclodextrin derivative used as the stationary phase.

Table 2: Typical GC Conditions for Chiral Alcohol Separation

| Parameter | Typical Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., Astec® CHIRALDEX™ B-PM) |

| Oven Temperature | Isothermal (e.g., 120°C) or temperature gradient |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) |

| Sample Preparation | Diluted in a suitable solvent (e.g., methanol) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for chiral separations in the pharmaceutical industry, combining advantages of both gas and liquid chromatography. chromatographyonline.comwikipedia.org It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.orgshimadzu.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.comlibretexts.org

For chiral separations, an organic modifier, typically an alcohol like methanol (B129727) or ethanol (B145695), is added to the CO2 mobile phase to modulate solute retention and enhance selectivity on the chiral stationary phase. perkinelmer.comchromatographyonline.com Polysaccharide-based chiral stationary phases are widely used in SFC. chromatographyonline.comperkinelmer.com This technique is particularly advantageous due to its reduced consumption of toxic organic solvents, making it a "greener" alternative to normal-phase HPLC. chromatographyonline.comperkinelmer.com The analysis of this compound by SFC would involve a chiral column with a mobile phase consisting of supercritical CO2 and an alcohol modifier, providing rapid and efficient determination of enantiomeric purity.

NMR-Based Chiral Derivatization Strategies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, but it cannot distinguish between enantiomers in an achiral solvent. To overcome this, chiral derivatizing agents (CDAs) are employed to convert the enantiomeric mixture into a mixture of diastereomers. libretexts.org Diastereomers possess different physical properties and, crucially, exhibit distinct NMR spectra, allowing for their differentiation and quantification. libretexts.orgnih.gov

For a chiral alcohol like this compound, a common and effective CDA is α-methoxy-α-trifluoromethylphenylacetic acid, also known as Mosher's acid. wikipedia.org Reaction of a non-enantiopure sample of 1-(3-fluorophenyl)ethanol with a single enantiomer of Mosher's acid (e.g., (R)-Mosher's acid) yields a mixture of diastereomeric esters: (R,S)- and (R,R)-Mosher's esters.

The presence of the chiral Mosher's acid moiety induces chemical shift differences (Δδ) in the ¹H and ¹⁹F NMR spectra of the two diastereomers. The protons and fluorine atoms in the this compound portion of the diastereomers experience different magnetic environments due to the anisotropic effect of the phenyl group in the Mosher's acid moiety. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original alcohol sample can be accurately determined. The absolute configuration can also be assigned based on established models of the conformational preferences of Mosher's esters. nih.gov

Hypothetical ¹H NMR Data for Diastereomeric Esters of 1-(3-Fluorophenyl)ethanol

The following table presents hypothetical ¹H NMR data for the diastereomeric mixture formed by reacting a scalemic sample of 1-(3-fluorophenyl)ethanol with (R)-Mosher's acid chloride. The data highlights the chemical shift differences (Δδ) for key protons.

| Proton | (R,S)-Diastereomer δ (ppm) | (R,R)-Diastereomer δ (ppm) | Δδ (δS - δR) (ppm) |

| -CH(O)- | 5.98 | 6.05 | -0.07 |

| -CH₃ | 1.52 | 1.45 | +0.07 |

| Aromatic-H (ortho) | 7.25 | 7.30 | -0.05 |

| Aromatic-H (para) | 7.10 | 7.14 | -0.04 |

This table is for illustrative purposes and represents plausible data based on established principles of NMR chiral derivatization.

X-ray Crystallography of Chiral Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules. While obtaining suitable single crystals of a chiral molecule itself can sometimes be challenging, the formation of diastereomeric derivatives can facilitate crystallization.

For this compound, a chiral carboxylic acid could be used to form a diastereomeric ester. If a racemic mixture of 1-(3-fluorophenyl)ethanol is reacted with an enantiopure chiral acid, the resulting diastereomers can often be separated by fractional crystallization due to their different solubilities. libretexts.org Subsequent X-ray diffraction analysis of a single crystal of one of the pure diastereomers allows for the unambiguous determination of its three-dimensional structure.

Once the absolute configuration of the chiral centers in the diastereomeric crystal is established, the absolute configuration of the original alcohol enantiomer can be deduced by knowing the configuration of the chiral acid used for derivatization. This method provides unequivocal proof of the absolute stereochemistry.

Hypothetical Crystallographic Data for a Diastereomeric Ester of this compound

The table below provides a hypothetical summary of crystallographic data that could be obtained for a diastereomeric ester, for instance, the ester formed between this compound and (R)-mandelic acid.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.25 |

| b (Å) | 5.85 |

| c (Å) | 12.50 |

| β (°) | 105.2 |

| Volume (ų) | 723.4 |

| Z | 2 |

| Final R index | 0.045 |

| Absolute Configuration | S (alcohol), R (acid) |

This table is for illustrative purposes and represents plausible data for a chiral organic molecule.

Advanced Spectroscopic Characterization and Conformational Analysis of S 1 3 Fluorophenyl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For (S)-1-(3-Fluorophenyl)ethanol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques provides a complete assignment of all proton and carbon resonances and offers insights into the molecule's connectivity and spatial arrangement.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Elucidation

To achieve a full structural assignment, a suite of 2D NMR experiments is employed. These experiments reveal through-bond correlations between nuclei, allowing for the piecing together of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). libretexts.orglibretexts.org For this compound, the most significant cross-peak would appear between the methine proton (-CHOH) and the protons of the methyl group (-CH₃), confirming the ethyl fragment. Cross-peaks would also be observed between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (¹JCH). bas.bg It allows for the definitive assignment of each carbon atom that bears protons. For instance, it would correlate the methine proton signal to the carbinol carbon signal and the methyl proton signals to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). researchgate.netmdpi.com It is particularly useful for identifying quaternary carbons and linking different parts of the molecule. Key correlations would include the methyl protons to the carbinol carbon and the C1 aromatic carbon, and the methine proton to the C1, C2, and C6 aromatic carbons.

The expected NMR data, based on analysis of similar compounds, is summarized below. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) | Expected Key COSY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| -CH₃ | ~1.5 | ~25 | C(carbinol), C1 | H(methine) |

| -CHOH | ~4.9 | ~70 | C1, C2, C6 | H(methyl), OH |

| -OH | Variable | - | H(methine) | H(methine) |

| C1 | - | ~146 | - | - |

| C2 | ~7.1-7.3 | ~113 (d, ²JCF) | C(carbinol), C4, C6 | H4, H6 |

| C3 | - | ~163 (d, ¹JCF) | - | - |

| C4 | ~6.9-7.0 | ~114 (d, ²JCF) | C2, C6 | H2, H5 |

| C5 | ~7.3-7.4 | ~130 (d, ³JCF) | C1, C3 | H4, H6 |

| C6 | ~7.1-7.3 | ~120 (d, ⁴JCF) | C(carbinol), C2, C4 | H2, H5 |

Note: 'd' indicates a doublet due to fluorine coupling. Chemical shifts are approximate and solvent-dependent. The numbering of the phenyl ring starts at the carbon attached to the ethanol (B145695) group (C1).

Dynamic NMR for Conformational Studies

Conformational flexibility, particularly rotation around the C(aryl)-C(carbinol) bond, can be investigated using dynamic NMR (DNMR) spectroscopy. youtube.comyoutube.com By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of signals as the rate of conformational exchange changes.

At low temperatures, where rotation is slow on the NMR timescale, separate signals for protons in different conformational environments might be observed. As the temperature increases, the rate of rotation increases, leading to the broadening of these signals. At the coalescence temperature, the separate signals merge into a single, broad peak. Above this temperature, at the fast exchange limit, a single, sharp, time-averaged signal is observed. By analyzing the lineshape changes and the coalescence temperature, the energy barrier (ΔG‡) for the rotational process can be calculated, providing quantitative data on the conformational stability. youtube.com For this compound, DNMR could quantify the rotational barrier influenced by the fluorine substituent.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and bonding.

The IR spectrum is sensitive to changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability. researchgate.net For this compound, key vibrational modes include the O-H stretch of the alcohol, C-H stretches from the aromatic ring and the aliphatic chain, C=C stretches within the aromatic ring, and the C-F stretch. The combination of both techniques provides a more complete vibrational profile. spectroscopyonline.com

Table 2: Key Vibrational Frequencies for 1-(3-Fluorophenyl)ethanol (B1295094)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Spectroscopic Method |

|---|---|---|---|

| ~3360 | Broad, Strong | O-H stretching | IR |

| ~3050-3080 | Medium | Aromatic C-H stretching | IR/Raman |

| ~2880-2980 | Medium-Strong | Aliphatic C-H stretching | IR/Raman |

| ~1610, 1590, 1490 | Medium-Strong | Aromatic C=C ring stretching | IR/Raman |

| ~1450 | Medium | CH₃ asymmetric bending | IR |

| ~1260 | Strong | C-F stretching | IR |

| ~1080-1150 | Strong | C-O stretching | IR |

| ~780, 690 | Strong | C-H out-of-plane bending (meta-substitution) | IR |

Data derived from publicly available spectra and general spectroscopic tables. researchgate.netnih.govyoutube.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. It is also highly effective for assessing chemical purity. For this compound, the molecular formula is C₈H₉FO, with a molecular weight of approximately 140.15 g/mol . nih.gov

Under electron impact (EI) ionization, the molecule forms a molecular ion (M⁺•) at m/z 140. This ion then undergoes characteristic fragmentation. A common pathway for phenylethanol derivatives is the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage), resulting in the loss of a methyl radical (•CH₃). researchgate.net This leads to the formation of a highly stable, resonance-delocalized cation at m/z 125. Another significant fragmentation involves the loss of a neutral water molecule (H₂O), yielding a fragment at m/z 122. The base peak in the spectrum of the unsubstituted 1-phenylethanol (B42297) is often the [M-CH₃]⁺ fragment at m/z 107, suggesting the fragment at m/z 125 is likely prominent for the fluorinated analog. researchgate.netyoutube.com

Table 3: Major Fragments in the Mass Spectrum of 1-(3-Fluorophenyl)ethanol

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 140 | [C₈H₉FO]⁺• (Molecular Ion) | - |

| 125 | [C₇H₆FO]⁺ | •CH₃ |

| 122 | [C₈H₇F]⁺• | H₂O |

| 97 | [C₆H₄F]⁺ | C₂H₃O |

Based on fragmentation patterns of similar alcohols. researchgate.netchemicalbook.com

Computational Studies on Conformational Preferences and Intramolecular Interactions

Computational chemistry, particularly methods rooted in quantum mechanics, provides deep insights into molecular properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and geometry of molecules. youtube.comyoutube.com For this compound, DFT calculations can be used to perform a conformational analysis by systematically rotating the key dihedral angles (e.g., H-O-C-C and O-C-C-C(aryl)) and calculating the potential energy of each resulting conformer. dergipark.org.trnih.gov

This process generates a potential energy surface, the minima of which correspond to stable conformers. By comparing the relative energies of these stable conformers, their equilibrium populations can be predicted via the Boltzmann distribution. These calculations can reveal the most stable three-dimensional arrangement of the molecule, taking into account subtle electronic and steric effects. For instance, DFT can determine the preferred orientation of the hydroxyl group relative to the fluorophenyl ring, which is governed by a balance of steric hindrance from the methyl group and potential weak intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom or the π-system of the ring. Natural Bond Orbital (NBO) analysis can further dissect these interactions to quantify their stabilizing energies. chemrxiv.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and dynamic behavior of this compound at an atomic level. These simulations model the interactions between atoms using a force field and solve Newton's equations of motion, thereby generating a trajectory that describes the positions and velocities of atoms over time. This approach provides deep insights into the molecule's flexibility, preferred conformations, and the energetic barriers between them.

The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the Cα-C1 bond linking the ethyl side chain to the phenyl ring, and the Cα-O bond of the alcohol group. MD simulations are particularly well-suited to explore the potential energy surface associated with the rotation of these bonds.

A critical component of setting up an accurate MD simulation is the choice of a force field, which is a set of parameters and mathematical functions used to describe the potential energy of the system. wikipedia.orgnumberanalytics.com For a fluorinated organic molecule like this compound, force fields such as the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) are often employed, sometimes with refined parameters derived from quantum mechanics calculations to accurately represent the specific interactions involving the fluorine atom. nih.gov

Research findings from MD simulations typically focus on the analysis of dihedral angle distributions, which reveal the most populated conformational states. For this compound, two principal dihedral angles are of interest:

τ1 (O-Cα-C1-C2): This angle describes the orientation of the hydroxyl group relative to the phenyl ring.

τ2 (Cα-C1-C2-C3): This angle describes the rotation of the entire α-hydroxyethyl substituent with respect to the plane of the phenyl ring.

The simulations are generally performed in a solvent box, often with water or a non-polar solvent, to mimic experimental conditions. The system is subjected to a period of equilibration, followed by a production run from which the conformational data is extracted. Analysis of these trajectories can reveal the probability distribution of different conformers. utah.edu

For instance, a typical MD simulation would track the population of gauche and anti conformers arising from rotation around the Cα-C1 bond. The relative energies of these conformers can be estimated from their population densities according to the Boltzmann distribution. These simulations can also elucidate the role of intramolecular hydrogen bonding, such as a potential weak interaction between the hydroxyl hydrogen and the fluorine atom or the π-system of the aromatic ring, in stabilizing certain conformations.

Table 1: Representative Simulation Parameters for this compound

| Parameter | Value / Type | Description |

| Force Field | CGenFF / GAFF | A set of parameters to calculate potential energy. wikipedia.orgnumberanalytics.com |

| Solvent Model | TIP3P Water | Explicit solvent model to simulate aqueous environment. |

| Simulation Engine | GROMACS / AMBER | Software used to perform the molecular dynamics calculations. |

| Ensemble | NPT (Isothermal-Isobaric) | Constant Number of particles, Pressure, and Temperature. |

| Temperature | 300 K | Approximate room temperature. |

| Pressure | 1 bar | Atmospheric pressure. |

| Simulation Time | 100-500 ns | Duration of the production run for data collection. mdpi.com |

| Time Step | 2 fs | Integration time step for solving equations of motion. |

Table 2: Illustrative Conformational Analysis from MD Simulation Data

| Dihedral Angle | Conformer Type | Population (%) | Relative Free Energy (kcal/mol) | Key Stabilizing Interactions |

| τ1 (O-Cα-C1-C2) | gauche (+60°) | 65% | 0.00 | Steric minimization, potential H-bond to ring π-system |

| anti (180°) | 30% | 0.45 | Extended conformation | |

| gauche (-60°) | 5% | 1.50 | Steric hindrance with phenyl ring | |

| τ2 (Cα-C1-C2-C3) | Perpendicular | 80% | 0.00 | Minimizes steric clash between methyl group and ring |

| Eclipsed | 20% | 0.88 | Higher energy due to steric interactions |

Note: The data in Table 2 is illustrative and represents typical findings from MD simulations of similar aromatic alcohols. Specific values for this compound would require dedicated simulation studies.

By integrating the results from MD simulations with experimental spectroscopic data, a comprehensive and dynamic picture of the three-dimensional structure of this compound can be developed. This synergy is crucial for understanding how its specific conformation influences its chemical and physical properties.

Reactivity and Derivatization Studies of S 1 3 Fluorophenyl Ethanol

Formation of Chiral Esters and Ethers

The hydroxyl group of (S)-1-(3-Fluorophenyl)ethanol readily undergoes esterification and etherification reactions, allowing for the synthesis of a diverse range of chiral esters and ethers. These reactions are fundamental in modifying the compound's properties and for its use as a chiral intermediate.

Esterification: The formation of esters from this compound can be achieved through various methods. A common approach involves the reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, often in the presence of a catalyst. For instance, the reaction of a similar compound, 1-(4-fluorophenyl)ethanol, with p-chlorophenol ester in the presence of lipase (B570770) as a biocatalyst demonstrates a method for kinetic resolution to produce the corresponding R-ester with high enantiomeric excess. google.com Another example involves the reaction of 2,6-dichloro-3-fluoroacetophenone, which is first reduced and then reacted with phthalic anhydride (B1165640) to form a half-ester, a key step in the resolution process to obtain the enantiomerically pure alcohol. google.com

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Additionally, modern catalytic methods can be employed. For example, the etherification of furfuryl alcohol with ethanol (B145695) over a solid acid catalyst like montmorillonite (B579905) K10 highlights a green chemistry approach to ether synthesis. nih.gov

A selection of ester and ether derivatives is presented below:

| Derivative Type | Reactant | Product | Reaction Conditions |

| Ester | p-Chlorophenol acetate (B1210297) | R-1-(4-fluorophenyl)ethyl acetate | Lipase catalyst, toluene, 45°C google.com |

| Ester | Phthalic anhydride | (S)-2-((1-(2,6-dichloro-3-fluorophenyl)ethoxy)carbonyl)benzoic acid | Organic base (e.g., triethylamine) google.com |

| Ether | Alkyl halide (e.g., methyl iodide) | (S)-1-(3-Fluorophenyl)ethyl methyl ether | Base (e.g., NaH) in an inert solvent |

| Ether | Ethanol | Ethyl furfuryl ether (from furfuryl alcohol) | Montmorillonite K10, 393 K nih.gov |

Oxidation and Reduction Reactions

The secondary alcohol group in this compound is susceptible to oxidation to form the corresponding ketone, 3'-fluoroacetophenone (B146931). Conversely, derivatives of this ketone can be stereoselectively reduced to generate the chiral alcohol.

Oxidation: Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions can be used to convert the secondary alcohol to a ketone. The choice of oxidant depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Reduction: The asymmetric reduction of 3'-fluoroacetophenone and its derivatives is a key method for the synthesis of enantiomerically pure this compound. This is often achieved using chiral reducing agents or catalysts. For example, the reduction of 2',6'-dichloro-3'-fluoroacetophenone (B32307) using a ruthenium catalyst with a chiral phosphine (B1218219) ligand, (S,S)-xylskewphos, in the presence of hydrogen gas and potassium tert-butoxide, yields (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with high yield and enantioselectivity. chemicalbook.com Another method involves the reduction of 2,6-dichloro-3-fluoroacetophenone with sodium borohydride (B1222165), followed by a resolution process. google.com

| Reaction Type | Starting Material | Product | Reagents/Catalyst |

| Oxidation | This compound | 3'-Fluoroacetophenone | PCC, PDC, or Swern oxidation reagents |

| Reduction | 2',6'-Dichloro-3'-fluoroacetophenone | (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | RuBr₂(S,S)-xylskewphos, H₂, KOtBu chemicalbook.com |

| Reduction | 2,6-Dichloro-3-fluoroacetophenone | (±)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | Sodium borohydride google.com |

Nucleophilic Substitution at the Chiral Center (SN1, SN2 pathways)

The hydroxyl group of this compound can be converted into a good leaving group, enabling nucleophilic substitution reactions at the chiral center. These reactions can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the nature of the substrate and nucleophile. masterorganicchemistry.comlibretexts.org

S(_N)2 Pathway: For an S(_N)2 reaction to occur, the hydroxyl group must first be converted into a better leaving group, for instance, by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate). libretexts.orgkhanacademy.org The reaction proceeds in a single, concerted step where the nucleophile attacks from the backside of the carbon-leaving group bond, resulting in an inversion of stereochemistry. masterorganicchemistry.comlibretexts.org Primary alcohols are more prone to S(_N)2 reactions than secondary alcohols due to less steric hindrance. masterorganicchemistry.com

S(_N)1 Pathway: The S(_N)1 pathway involves the formation of a carbocation intermediate. masterorganicchemistry.com Secondary benzylic alcohols like this compound are capable of forming relatively stable secondary benzylic carbocations. The reaction is typically favored by polar protic solvents and weaker nucleophiles. amherst.eduyoutube.com The formation of the planar carbocation intermediate leads to a loss of stereochemical information, resulting in a racemic or near-racemic mixture of products. masterorganicchemistry.com The rate of an S(_N)1 reaction is dependent on the stability of the carbocation formed. masterorganicchemistry.com

| Pathway | Key Features | Stereochemical Outcome | Favorable Conditions |

| S(_N)2 | Concerted mechanism, bimolecular rate-determining step masterorganicchemistry.comlibretexts.org | Inversion of configuration libretexts.org | Strong nucleophile, less substituted carbon center, polar aprotic solvent youtube.com |

| S(_N)1 | Stepwise mechanism, formation of a carbocation intermediate masterorganicchemistry.com | Racemization (mixture of retention and inversion) masterorganicchemistry.com | Polar protic solvent, weak nucleophile, stable carbocation youtube.com |

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

The fluorine-substituted aromatic ring of this compound and its derivatives can participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for further functionalization of the aromatic core.

A prominent example is the Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.com While the C-F bond is generally strong, related fluorinated aryl bromides are excellent substrates for these reactions. For instance, the Suzuki-Miyaura coupling of various boronic acids with 1-bromo-3-fluorobenzene (B1666201) can be catalyzed by palladium nanoparticles supported on COOH-modified graphene. mdpi.com

Furthermore, palladium-catalyzed C-O cross-coupling reactions have been developed to synthesize fluorinated alkyl aryl ethers from fluorinated alcohols and (hetero)aryl bromides. nih.gov These reactions often utilize specialized phosphine ligands to facilitate the catalytic cycle.

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid + Aryl halide (e.g., 1-bromo-3-fluorobenzene) | Pd nanoparticles on graphene, K₂CO₃ mdpi.com | Biaryl |

| C-O Cross-Coupling | Fluorinated alcohol + Aryl bromide | tBuBrettPhos Pd G3, Cs₂CO₃ nih.gov | Aryl ether |

| Oxidative Coupling | Aryl pinacol (B44631) boronic ester + H-phosphonate | Pd catalyst, oxidant rsc.org | Aryl phosphonate |

Exploration of Fluorine Atom Influence on Reactivity

The presence of a fluorine atom on the aromatic ring significantly influences the reactivity of this compound in several ways. numberanalytics.comresearchgate.net

Electronic Effects: Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic substitution. numberanalytics.com This effect can also influence the acidity of the benzylic proton and the reactivity of the alcohol group. Conversely, the fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution, particularly if there are other electron-withdrawing groups present. numberanalytics.comwyzant.com The C-F bond itself is highly polarized, which can impact intermolecular interactions. nih.gov

Steric Effects: While fluorine has a van der Waals radius similar to that of a hydrogen atom, its presence can still exert some steric hindrance, potentially influencing the approach of reagents to the chiral center or the aromatic ring. numberanalytics.com

Influence on Reaction Mechanisms: In nucleophilic aromatic substitution reactions, aryl fluorides can be more reactive than other aryl halides. This is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack, which is often the rate-determining step. wyzant.com

| Property | Influence of Fluorine | Consequence |

| Electronic | Strong electron-withdrawing inductive effect numberanalytics.com | Deactivation of the aromatic ring to electrophilic attack. |

| Electronic | High electronegativity numberanalytics.com | Increased electrophilicity of the ipso-carbon, facilitating nucleophilic aromatic substitution. wyzant.com |

| Polarity | Highly polarized C-F bond nih.gov | Influences intermolecular interactions and solvation. nih.gov |

| Stability | Increased resistance to oxidation numberanalytics.com | Fluorinated aromatics tend to be more stable than their non-fluorinated counterparts. numberanalytics.com |

Applications of S 1 3 Fluorophenyl Ethanol in Asymmetric Synthesis

A Chiral Building Block for Complex Molecules

(S)-1-(3-Fluorophenyl)ethanol serves as a fundamental chiral building block in the synthesis of more intricate molecules. cphi-online.com Its pre-defined stereochemistry is crucial for constructing target molecules with the correct spatial orientation of atoms, which is often essential for their biological activity or material properties. The presence of both a hydroxyl group and a fluorinated phenyl ring provides two distinct points for chemical modification, allowing for the stepwise and controlled assembly of complex structures. For instance, the hydroxyl group can be readily converted into other functional groups or used as a handle for coupling with other molecular fragments.

Precursor for Chiral Ligands and Organocatalysts

The chiral nature of this compound makes it an excellent starting material for the synthesis of chiral ligands and organocatalysts. These specialized molecules are instrumental in asymmetric catalysis, a field focused on selectively producing one enantiomer of a chiral product over the other. Chiral ligands, when complexed with metal centers, can create highly effective and selective catalysts for a wide range of chemical transformations. Similarly, organocatalysts, which are small organic molecules that can catalyze reactions without the need for a metal, often derive their stereochemical control from chiral scaffolds derived from molecules like this compound.

Intermediate in the Synthesis of Fluorine-Containing Pharmaceutical Scaffolds

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net this compound is a key intermediate in the synthesis of various fluorine-containing pharmaceutical scaffolds. myskinrecipes.com Its fluorophenyl group can significantly influence the electronic properties and biological activity of the final drug molecule. nih.govmyskinrecipes.com The chiral center is often a critical pharmacophoric element, ensuring the correct interaction with biological targets like enzymes and receptors.

Table 1: Examples of Fluorine-Containing Drug Modalities

| Drug/Compound Class | Therapeutic Area | Role of Fluorine |

| Sorafenib | Anticancer | Enhanced binding and metabolic stability acs.org |

| Lapatinib | Anticancer | Improved pharmacokinetic properties acs.org |

| Vandetanib | Anticancer | Increased potency and selectivity acs.org |

| Selective Estrogen Receptor Degraders (SERDs) | Breast Cancer | Modulation of physicochemical properties nih.gov |

Role in Agrochemical Research and Development

Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorine substitution to improve the efficacy and environmental profile of its products. Organofluorine compounds are prevalent in modern agrochemicals, with fluorine atoms contributing to enhanced biological activity, metabolic resistance, and favorable physicochemical properties. researchgate.net The chiral nature of this compound can be exploited to develop stereospecific pesticides and herbicides, which can lead to increased potency against target organisms and reduced off-target effects, thereby improving their environmental safety profile.

Applications in Materials Science

The unique combination of a chiral center and a fluorinated aromatic ring in this compound also lends itself to applications in materials science. Chiral liquid crystals, for example, can be synthesized using chiral building blocks to induce helical superstructures, which are essential for their use in display technologies and optical sensors. Furthermore, the incorporation of fluorinated chiral monomers, derived from this compound, into polymers can influence their physical properties, such as thermal stability, chemical resistance, and surface characteristics.

Investigation of Biological Interactions and Pharmacophore Development

Enzyme Inhibition or Activation Studies (In Vitro)

In vitro enzyme assays are crucial for determining the potential of a compound to modulate the activity of specific enzymes. These assays typically involve incubating the test compound with a purified or recombinant enzyme and its substrate under controlled conditions. The rate of product formation or substrate depletion is measured to determine the extent of inhibition or activation.

Despite the importance of such studies, a review of the scientific literature reveals a lack of specific data on the direct enzyme inhibition or activation properties of (S)-1-(3-Fluorophenyl)ethanol. While general methodologies for in vitro enzyme assays are well-established, specific studies investigating this particular compound's interaction with any enzyme could not be identified.

Table 1: In Vitro Enzyme Inhibition/Activation Data for this compound

| Enzyme Target | Assay Type | Result (e.g., IC50, Ki, % inhibition) |

| No data available | No data available | No data available |

Receptor Binding Affinity (In Vitro, if applicable)

Receptor binding assays are used to determine the affinity of a compound for a specific biological receptor. These experiments typically use a radiolabeled ligand known to bind to the receptor of interest and measure the ability of the test compound to displace the radioligand.

There is currently no publicly available data from in vitro receptor binding studies for this compound. Such studies would be necessary to determine if this compound directly interacts with any known receptors and to quantify its binding affinity.

Table 2: In Vitro Receptor Binding Affinity Data for this compound

| Receptor Target | Radioligand | Binding Affinity (e.g., Ki, IC50) |

| No data available | No data available | No data available |

Metabolic Fate Studies (In Vitro Liver Microsome/Hepatocyte Assays)

The metabolic stability of a compound is a critical parameter in drug discovery, and it is often assessed using in vitro systems such as liver microsomes or hepatocytes. These systems contain a variety of drug-metabolizing enzymes. By incubating the compound with these preparations and monitoring its disappearance over time, researchers can estimate its metabolic half-life and identify potential metabolites.

Specific data from in vitro metabolic fate studies for this compound using human liver microsomes or hepatocytes are not available in the reviewed literature. Such studies would be essential to understand its potential biotransformation pathways and metabolic stability.

Table 3: In Vitro Metabolic Fate Data for this compound

| In Vitro System | Parameters Measured | Findings |

| No data available | No data available | No data available |

Molecular Docking and QSAR Studies with Biological Targets

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to predict the interaction of a molecule with a biological target and to correlate its chemical structure with its biological activity. These methods are valuable for virtual screening and lead optimization in drug design.

A search of the scientific literature did not yield any specific molecular docking or QSAR studies involving this compound as a ligand with any particular biological target.

Assessment of its Utility as a Chiral Scaffold for Bioactive Molecules

This compound is classified as a chiral building block, which suggests its primary utility lies in its incorporation into larger, more complex molecules. The stereogenic center and the fluorinated phenyl group are desirable features for the synthesis of potentially bioactive compounds. The fluorine atom can influence properties such as metabolic stability, binding affinity, and bioavailability of the final molecule.

Green Chemistry Approaches for the Synthesis of S 1 3 Fluorophenyl Ethanol

Use of Sustainable Solvents (e.g., Water, Ionic Liquids, Supercritical CO2)

Water as a Reaction Medium: Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral alcohols, primarily because these reactions can be conducted in aqueous environments under mild conditions. nih.govnih.gov The asymmetric reduction of the precursor ketone, 3-fluoroacetophenone, to (S)-1-(3-Fluorophenyl)ethanol can be efficiently achieved using alcohol dehydrogenases (ADHs). These enzymes, whether used in isolated form or within whole microbial cells (e.g., Lactobacillus kefiri, Rhodococcus erythropolis), function effectively in aqueous buffers. tandfonline.comnih.govresearchgate.net

The use of water as a solvent offers numerous advantages:

Safety: It is non-flammable and non-toxic.

Availability: It is abundant and inexpensive.

Environmental Impact: It has a minimal environmental footprint compared to volatile organic compounds (VOCs).

Process Simplification: Product isolation can sometimes be simplified, especially if the product is sparingly soluble in water.

In a typical biocatalytic reduction, a suspension of whole cells or an aqueous solution of the purified enzyme is used. A co-substrate, such as isopropanol (B130326) or glucose, is often required to regenerate the necessary cofactor (e.g., NADH or NADPH). The reaction proceeds with high enantioselectivity, often yielding the desired (S)-alcohol with over 99% enantiomeric excess (e.e.).

Ionic Liquids and Other Green Solvents: Ionic liquids (ILs) are salts with low melting points that are considered potential green solvents due to their negligible vapor pressure, which reduces air pollution. For the synthesis of chiral alcohols, ILs can serve as the reaction medium for asymmetric transfer hydrogenation reactions. nih.govresearchgate.net For example, a ruthenium or rhodium catalyst complexed with a chiral ligand can catalyze the reduction of 3-fluoroacetophenone in an ionic liquid like [bmim][PF6]. nih.gov The use of ILs can facilitate catalyst recycling, as the product can be extracted with a less polar solvent, leaving the catalyst dissolved in the IL phase. Other emerging sustainable solvents include bio-based solvents derived from renewable resources, such as Cyrene™, and deep eutectic solvents (DESs). rsc.org

Table 1: Comparison of Sustainable Solvents for Asymmetric Ketone Reduction

| Solvent System | Catalyst Type | Typical Reaction Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Water / Buffer | Biocatalyst (Enzyme/Whole Cell) | Ambient Temperature, Atmospheric Pressure | High selectivity, Non-toxic, Low cost | Low substrate solubility, Mass transfer limitations |

| Ionic Liquids | Organometallic Complex | 25-80 °C | Catalyst recycling, Low volatility | High cost, Viscosity, Toxicity concerns |

| Supercritical CO2 | Organometallic or Biocatalyst | >31 °C, >73 atm | Tunable properties, Easy separation | High pressure equipment required |

Development of Catalyst Recycling Strategies

The economic and environmental viability of a catalytic process is greatly enhanced by the ability to recover and reuse the catalyst. This is particularly crucial for catalysts based on expensive precious metals (e.g., rhodium, ruthenium) or complex, synthetically demanding molecules like enzymes.

Immobilization of Catalysts: A leading strategy for catalyst recycling is immobilization, where the homogeneous catalyst is anchored to an insoluble support. This converts it into a heterogeneous catalyst that can be easily separated from the reaction mixture by simple filtration.

Immobilized Biocatalysts: Whole microbial cells are a natural form of immobilized enzymes. nih.gov They can be reused for multiple batches, although cell viability may decrease over time. For greater stability, isolated enzymes can be immobilized on various supports, such as polymers, silica, or magnetic nanoparticles. This enhances their stability in non-natural environments and allows for their use in continuous flow reactors. nih.govnih.gov

Immobilized Metal Complexes: Chiral organometallic catalysts can be covalently bonded to polymer resins or adsorbed onto solid supports like ion-exchange resins. researchgate.net For instance, a cationic rhodium-phosphine complex can be anchored to a cation-exchange resin for use in asymmetric hydrogenation, with the catalyst being easily filtered and reused for subsequent reactions. scranton.edu

Biphasic Catalysis: Another approach involves using a two-phase solvent system where the catalyst is soluble in only one phase. After the reaction, the two phases are separated, and the catalyst-containing phase can be reused. The use of ionic liquids, as mentioned previously, is an example of this, where the product is extracted with a solvent immiscible with the IL. nih.gov Fluorous biphasic systems, where the catalyst is tagged with a fluorous ponytail, represent another advanced recycling technique.

Table 2: Catalyst Recycling Performance in Asymmetric Hydrogenation

| Catalyst System | Support/Method | Number of Cycles | Final Yield / e.e. | Reference |

|---|---|---|---|---|

| Rh-TsDPEN in [bmim][PF6] | Ionic Liquid Biphasic System | 5 | >90% Yield, >95% e.e. | nih.gov |

| Immobilized Lipase (B570770) | Polymer Support | 10+ | Activity maintained | nih.govnih.gov |

| Cationic Rh-complex | Ion-Exchange Resin | 4 | >98% Yield, >96% e.e. | researchgate.net |

Process Intensification Techniques

Process intensification refers to the development of novel apparatuses and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. cetjournal.itpitt.edu In the context of synthesizing this compound, this primarily involves shifting from traditional batch reactors to continuous flow systems.

Continuous Flow Synthesis: Continuous flow reactors, such as microreactors or packed-bed reactors, offer significant advantages over batch processing. nih.gov

Enhanced Safety: The small reactor volume (hold-up) minimizes the risk associated with handling hazardous reagents or exothermic reactions.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise temperature control and efficient mixing.

Increased Productivity: Flow systems can be operated for extended periods, leading to higher space-time yields compared to batch reactors, which require downtime for cleaning and setup. acs.org

Integration and Automation: Flow reactors can be easily integrated into multi-step syntheses and automated for consistent production.